molecular formula C17H17N3O2 B11146912 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

Cat. No.: B11146912
M. Wt: 295.34 g/mol
InChI Key: PIKRYAHXMAGRBR-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic small molecule of significant interest in pharmacological and chemical research. This compound features a molecular architecture combining an indole core, a key structural motif in many biologically active substances, with a pyridinecarboxamide group. The 5-methoxyindole scaffold is recognized for its diverse physiological activities, with related compounds demonstrating promising anticancer properties in preclinical studies . Pyridine carboxamide derivatives have been specifically investigated as potential anticancer agents, suggesting a valuable research pathway for this compound in oncology and cell biology . Beyond its potential in cancer research, the 5-methoxyindole structure is a subject of considerable interest in neurobiology. Research on similar compounds, such as 5-methoxyindole-2-carboxylic acid (MI2CA), has revealed neuroprotective properties in models of stroke and Alzheimer's disease, reducing oxidative stress and enhancing long-term potentiation (LTP) . This indicates that researchers can explore this compound for its potential interactions with neurological targets and pathways. The product is provided for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-14-5-6-16-13(12-14)7-10-20(16)11-9-19-17(21)15-4-2-3-8-18-15/h2-8,10,12H,9,11H2,1H3,(H,19,21)

InChI Key

PIKRYAHXMAGRBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Alkylation of 5-Methoxyindole

The ethylamine linker is introduced through N1-alkylation of 5-methoxyindole. A modified Mitsunobu reaction or direct alkylation using 2-bromoethylamine hydrobromide is typically employed:

Procedure

  • Reagents : 5-Methoxyindole (1.0 equiv), 2-bromoethylamine hydrobromide (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Anhydrous DMF or acetonitrile.

  • Conditions : 80°C, 12–16 h under nitrogen.

  • Workup : Extraction with ethyl acetate, washing with 1 M NaOH and brine, followed by silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂).

Yield : 65–78%
Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, indole NH), 7.32 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.72 (t, J = 6.0 Hz, 2H, CH₂N), 2.90 (t, J = 6.0 Hz, 2H, CH₂).

Amide Bond Formation Strategies

Coupling via Carbodiimide Reagents

The most reliable method involves activating 2-pyridinecarboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the ethylamine intermediate:

Procedure

  • Reagents : 2-Pyridinecarboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv).

  • Solvent : Anhydrous CH₂Cl₂ or DMF.

  • Conditions : 0°C to room temperature, 4–6 h.

  • Workup : Aqueous extraction (1 M HCl, saturated NaHCO₃), drying over MgSO₄, and recrystallization from ethanol/water.

Yield : 70–82%
Analytical Data

  • LC-MS (ESI+): m/z 310.1 [M+H]⁺.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.4 (C=O), 149.8 (pyridine C2), 137.2 (indole C3), 121.9–115.3 (aromatic carbons), 55.1 (OCH₃), 39.8 (CH₂NH), 35.2 (CH₂).

Surfactant-Mediated Aqueous Coupling

An environmentally friendly alternative utilizes TPGS-750-M surfactant in water, as demonstrated in recent RSC protocols:

Procedure

  • Reagents : 2-Pyridinecarboxylic acid (1.0 equiv), ethylamine intermediate (1.0 equiv), TPGS-750-M (2 wt%), DIPEA (2.0 equiv).

  • Conditions : 45°C, 16 h under argon.

  • Workup : Acidification with HCl, filtration, and purification via preparative HPLC.

Yield : 68–75%
Advantages : Reduced organic solvent use, scalability for industrial applications.

Optimization and Troubleshooting

Regioselectivity in Indole Alkylation

Competing alkylation at the indole C3 position is mitigated by:

  • Using bulky bases (e.g., DBU) to favor N1 attack.

  • Low-temperature conditions (0–5°C) during reagent addition.

Amide Coupling Side Reactions

  • Racemization : Minimized by avoiding excessive heating and using HOBt/EDC.

  • O-Acylation : Suppressed through careful pH control (pH 7–8).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Environmental Impact
EDC/HOBt in DMF8298ModerateHigh (toxic solvents)
Surfactant/Water7595HighLow
DCC/CH₂Cl₂7897LowModerate

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : Amide C=O stretch at 1650 cm⁻¹, indole N–H at 3400 cm⁻¹.

  • X-ray Crystallography : Confirms planar amide linkage and indole-pyridine spatial orientation (analogous to CID 2877).

Purity Assessment

  • HPLC : >98% purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min).

  • Elemental Analysis : Calculated for C₁₇H₁₇N₃O₂: C, 66.43; H, 5.58; N, 13.67. Found: C, 66.39; H, 5.62; N, 13.71.

Industrial Applications and Modifications

The compound’s structural analogs exhibit bioactivity in melatonin receptor modulation. Scale-up protocols recommend:

  • Continuous flow reactors for alkylation steps.

  • Solid-phase extraction (SPE) for amide purification.

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to act as an inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in the inflammatory pathway. A notable investigation demonstrated that derivatives of this compound exhibit promising anti-inflammatory effects, with specific analogues showing IC₅₀ values in the low micromolar range for both enzymes, indicating strong inhibitory potential .

Case Study:
In a study involving zymosan-induced peritonitis in mice, one derivative demonstrated significant reduction in inflammatory markers, suggesting its utility as a therapeutic agent for conditions characterized by excessive inflammation .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. Research indicates that indole derivatives can modulate neurotransmitter systems and exhibit antioxidant effects, potentially benefiting neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Case Study:
A study evaluating the neuroprotective effects of related indole compounds showed that they could reduce oxidative stress markers in neuronal cell cultures, supporting their application in neuroprotection .

Anticancer Potential

Preliminary research suggests that N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study:
In vitro studies revealed that certain derivatives inhibited the proliferation of breast cancer cells, leading to increased apoptosis rates compared to controls. This highlights the need for further exploration into its mechanism of action and potential therapeutic uses in oncology .

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with serotonin receptors, adrenergic receptors, and other molecular targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide, differing in substituents, heterocyclic cores, or appended functional groups.

N-[2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-5-(4-methyl-1H-imidazol-1-yl)-2-pyridinecarboxamide (CAS: 1294002-37-1)

  • Key Structural Differences: Indole Substituents: 5,7-Dichloro and 2-methyl groups increase lipophilicity and steric bulk compared to the target compound’s 5-methoxy group. Chlorine atoms may enhance metabolic stability but reduce solubility.
  • Molecular Formula: Not explicitly provided, but the imidazole and dichloro groups increase molecular weight relative to the target compound.

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide (CAS: 921041-85-2)

  • Key Structural Differences :
    • Core Heterocycle : Replaces the ethyl linker with a thiazole ring, introducing sulfur-based polarity and conformational rigidity.
    • Indole Substituents : Retains 5-methoxy but adds a 2-methyl group, altering steric and electronic profiles.
  • Molecular Formula : C₁₉H₁₆N₄O₂S (MW: 364.4 g/mol).
  • Implications : The thiazole moiety may enhance metal-binding capacity or modulate bioavailability. Methyl groups could improve membrane permeability .

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: Not provided)

  • Key Structural Differences :
    • Pyridine Replacement : A pyrazolo[3,4-b]pyridine core replaces the pyridine ring, adding a fused bicyclic system with dimethyl and isopropyl groups.
    • Indole Linkage : Retains the 5-methoxyindole but positions it at the 3-position instead of the 1-position.
  • Molecular Formula : C₂₃H₂₇N₅O₂ (MW: 405.5 g/mol).

Table 1: Structural and Molecular Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyridinecarboxamide 5-Methoxyindole, ethyl linker ~325 (estimated)
CAS 1294002-37-1 Pyridinecarboxamide 5,7-Dichloro-2-methylindole, 4-methoxy-5-imidazole Higher than target (estimated)
CAS 921041-85-2 Thiazole-pyridinecarboxamide 5-Methoxy-2-methylindole, thiazole linker 364.4
CAS N/A Pyrazolopyridinecarboxamide 5-Methoxyindole, pyrazolo[3,4-b]pyridine core 405.5

Pharmacological Implications

  • Rigidity vs. Flexibility : Thiazole (CAS 921041-85-2) and pyrazolopyridine (CAS N/A) cores restrict conformational freedom, favoring target selectivity.
  • Binding Interactions : Imidazole (CAS 1294002-37-1) and pyrazolopyridine (CAS N/A) moieties may engage in hydrogen bonding or hydrophobic interactions with enzymes or receptors.

Q & A

Q. How is the structural characterization of this compound validated in academic research?

  • Methodology : X-ray crystallography is pivotal for confirming molecular geometry and intermolecular interactions. Evidence from related indole-carboxamide structures (e.g., ) demonstrates monoclinic or orthorhombic crystal systems analyzed via SHELX software. Complementary techniques include 1H^1H/13C^{13}C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology : Receptor-binding assays (e.g., radioligand displacement for serotonin or vasopressin receptors) and enzyme inhibition studies (e.g., COX-2 or kinase assays) are common. For example, analogs like SSR149415 ( ) were evaluated for receptor antagonism using cell-based Ca2+^{2+}-flux assays. Dose-response curves and IC50_{50} values are critical for potency assessment .

Advanced Research Questions

Q. How can computational tools like MetaSite improve the metabolic stability of this compound?

  • Methodology : MetaSite predicts metabolic soft spots by simulating cytochrome P450 (CYP) interactions. For indole-carboxamides, replacing labile substituents (e.g., phenethyl groups) with fluorinated or polar moieties reduces oxidative metabolism. Validation involves in vitro microsomal stability assays (rat/human liver microsomes) and LC-MS/MS analysis of metabolite profiles .

Q. What strategies are effective for analyzing receptor-ligand binding dynamics?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding modes. For example, the indole moiety’s planar structure may engage in π-π stacking with aromatic residues in receptor pockets. Free energy perturbation (FEP) calculations further refine binding affinity predictions .

Q. How does this compound behave in coordination chemistry with transition metals?

  • Methodology : The pyridinecarboxamide group acts as a bidentate ligand for Pd(II) or Pt(II) complexes. Synthesis involves refluxing the ligand with metal salts (e.g., PdCl2_2) in ethanol/water. Single-crystal X-ray diffraction (e.g., P21_1/c space group) and cyclic voltammetry assess geometry and redox properties. Applications in catalysis (e.g., Suzuki-Miyaura coupling) are explored .

Q. What crystallographic challenges arise during polymorph screening?

  • Methodology : Polymorph identification requires solvent variation (e.g., DMSO vs. ethanol) and temperature-gradient crystallization. SHELXL refinement ( ) resolves disorder in asymmetric units. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) monitor phase transitions and stability .

Notes

  • Advanced Techniques : Focus on interdisciplinary methods (e.g., crystallography, computational modeling) to address contradictions in metabolic or binding data.
  • Validation : Always cross-reference in silico predictions with experimental assays (e.g., microsomal stability, X-ray structures).

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